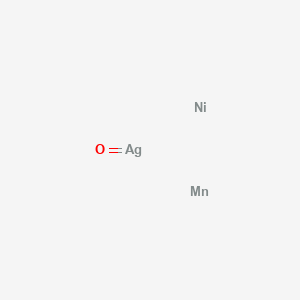

Manganese;nickel;oxosilver

Description

Significance of Mixed-Metal Oxo-Compounds in Advanced Materials Research

Mixed-metal oxo-compounds, often referred to as complex or mixed metal oxides, represent a diverse and crucial class of materials in modern science and technology. researchgate.net These compounds are polynuclear species where multiple metal atoms are interconnected by oxygen atoms, often in the form of oxide (O²⁻) or hydroxide (B78521) (OH⁻) ligands. nottingham.ac.uk The defining characteristic of these systems is the presence of two or more different metal cations within a single oxide framework. This compositional complexity allows for the fine-tuning of the material's electronic, magnetic, and chemical properties in ways that are not achievable with single-metal oxides. researchgate.net

The significance of mixed-metal oxo-compounds stems from their structural and functional versatility. The combination of different metals can induce synergistic effects, leading to enhanced performance in various applications. researchgate.net In materials research, there is considerable interest in these compounds for their distinctive catalytic, magnetic, and electrochemical properties. nottingham.ac.uk The ability to create materials with tailored functionalities has positioned mixed-metal oxides at the forefront of research in fields such as heterogeneous catalysis, energy storage and conversion, electronics, and sensor technology. researchgate.netrsc.org

Recent advancements in characterization techniques, such as X-ray absorption spectroscopy and high-resolution transmission electron microscopy, have provided deeper insights into the molecular and electronic structures of mixed-metal oxide active sites. researchgate.netlehigh.edu A key discovery has been the critical role of amorphous or nanostructured phases, which are often the catalytically active sites in these materials. researchgate.netlehigh.edu This understanding has shifted the paradigm in catalyst design, moving from a focus on purely crystalline structures to the deliberate engineering of both crystalline and amorphous domains to optimize performance. researchgate.net

Overview of Manganese, Nickel, and Silver Oxo-Chemistry in Synergy

The combination of manganese, nickel, and silver within a single oxide matrix creates a multimetallic system with unique and potentially synergistic properties rooted in the distinct chemistries of each element.

Manganese (Mn) is known for its ability to exist in multiple stable oxidation states (e.g., +2, +3, +4), leading to a rich family of oxides such as MnO, Mn₂O₃, Mn₃O₄, and MnO₂. acs.org This redox flexibility is central to the catalytic activity of manganese oxides, particularly in oxidation reactions where they can act as oxygen reservoirs. acs.org Their structures can range from simple rock salts to complex tunnel and layered arrangements, which are valuable in applications like batteries and ion-exchange materials. acs.org

Nickel (Ni) , primarily in its +2 oxidation state in nickel oxide (NiO), forms a stable, rock-salt crystal structure. NiO is a p-type semiconductor with a wide bandgap, making it useful in electronic and electrochromic applications. sphinxsai.com When combined with manganese, nickel can form various mixed oxides, such as spinel-type NiMn₂O₄ or ilmenite-type NiMnO₃. researchgate.netscience.gov The presence of nickel can modify the electronic structure and enhance the electrochemical performance of manganese oxides, a synergistic effect that has been quantified in hybrid supercapacitors. researchgate.netmdpi.com

Silver (Ag) can be incorporated into oxide systems either as silver oxide (e.g., Ag₂O) or as metallic silver nanoparticles. utm.my The interaction between silver and manganese oxides has been shown to produce synergistic effects. For instance, silver has been observed to sorb effectively onto manganese oxides, and the combination can enhance the removal of organic contaminants from water. science.gov In electrocatalysis, heterostructures of silver and manganese oxide have demonstrated high activity for key energy-related reactions like the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). sciopen.com

The synergy in a manganese-nickel-oxosilver system arises from the interplay of these components. The manganese oxide framework provides a redox-active and structurally versatile host. The incorporation of nickel can stabilize certain structures and tune the electronic properties and electrochemical potential. nih.govmissouristate.edu Silver, often present as highly dispersed nanoparticles, can act as a promoter, enhancing catalytic activity at the material's surface. sciopen.com For example, a ternary composite of silver, manganese dioxide, and carbon nanotubes has been developed as a dual-functional electrocatalyst, demonstrating the cooperative effect of the components. preprints.org The synthesis method, such as hydrothermal techniques, plays a crucial role in determining the final structure, morphology, and the degree of interaction between the metallic centers. sphinxsai.comutm.my

Detailed Research Findings

The properties of manganese-nickel-oxosilver systems are highly dependent on their composition and structure. Research on the binary and ternary combinations of these elements provides insight into their collective behavior.

Structural and Physical Properties

Studies on nickel-substituted manganese oxide (NiₓMn₁₋ₓO) show how the introduction of nickel affects the material's fundamental properties. The hydrothermal method has been used to synthesize these compounds, confirming a face-centered cubic structure. nih.gov Characterization reveals distinct changes in morphology and vibrational modes as nickel content increases. nih.gov Similarly, nanocomposites of NiO/MnO have been synthesized, resulting in significantly smaller crystallite sizes compared to the individual oxides, indicating structural changes due to the interaction of the two components. sphinxsai.com

| Compound | Synthesis Method | Crystallite Size (nm) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| MnO | Hydrothermal | 12 | 3.3 | sphinxsai.com |

| NiO | Hydrothermal | 14 | 3.8 | sphinxsai.com |

| NiO/MnO Nanocomposite | Hydrothermal | 5.5 | - | sphinxsai.com |

| Ni₀.₂Mn₀.₈O | Hydrothermal | - | - | nih.gov |

Electrochemical and Catalytic Performance

The combination of these metals is particularly promising for electrochemical applications. Nanorod-like silver/manganese oxide (Ag/Mn₃O₄) heterostructures have been shown to be highly effective multifunctional electrocatalysts. sciopen.com The synergy between the silver and manganese oxide phases leads to excellent performance in energy conversion and storage systems. sciopen.com In parallel, mixed nickel-manganese oxides like NiMnO₃ exhibit high energy and power densities in supercapacitors, a performance attributed to the synergistic effect of the Ni and Mn ions. researchgate.netmdpi.com

| Material | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Ag/Mn₃O₄ | Oxygen Reduction Reaction (ORR) | Half-wave potential | 0.831 V | sciopen.com |

| Ag/Mn₃O₄ | Oxygen Evolution Reaction (OER) | Overpotential at 10 mA·cm⁻² | 338 mV | sciopen.com |

| Ilmenite NiMnO₃ | Hybrid Supercapacitor | Energy Density | 65 W·h·kg⁻¹ | researchgate.net |

| Ilmenite NiMnO₃ | Hybrid Supercapacitor | Power Density | 3200 W·kg⁻¹ | researchgate.net |

Properties

CAS No. |

830358-64-0 |

|---|---|

Molecular Formula |

AgMnNiO |

Molecular Weight |

237.499 g/mol |

IUPAC Name |

manganese;nickel;oxosilver |

InChI |

InChI=1S/Ag.Mn.Ni.O |

InChI Key |

AWVDRMOCMXKORX-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ag].[Mn].[Ni] |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies for Manganese Nickel Oxosilver Compounds

Solution-Based Synthesis Approaches

Solution-based methods are widely utilized for their ability to achieve homogeneous mixing of precursors at the atomic or molecular level, often at relatively low temperatures.

Hydrothermal and solvothermal syntheses are versatile methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mpg.deresearchgate.net These conditions facilitate the dissolution and recrystallization of materials that are insoluble at ambient conditions, enabling the formation of crystalline phases. mpg.de

For manganese-nickel-silver oxide systems, hydrothermal synthesis has been effectively used to produce delafossite-type oxides. core.ac.uk For instance, silver-based delafossites like AgNiO₂ can be formed under basic hydrothermal conditions at temperatures below 210°C. core.ac.uk Similarly, new layered structures, such as NiMnO₃H, have been synthesized through the hydrothermal reaction of manganese oxides with nickel salts. researchgate.net The technique's versatility is further demonstrated by variations like microwave-assisted hydrothermal synthesis, which can rapidly produce materials like cobalt-doped cryptomelane-type manganese oxide, with potential for nickel doping. acs.org

Solvothermal routes offer additional control by varying the solvent. Spinel-type MnO₂ microspheres have been fabricated using a solvothermal method in a 2-butanol/water solution. cambridge.org Complex hybrids, such as Ni-Mn-Co ternary oxides integrated with polymers, have also been developed through one-pot solvothermal-coprecipitation routes, highlighting the method's capacity for creating multi-component functional materials. acs.org

| Method | Precursors | Conditions | Resulting Compound/Morphology | Reference |

|---|---|---|---|---|

| Hydrothermal | Binary metal oxides/hydroxides (e.g., for AgNiO₂) | <210°C, <20 atm, Basic solution | Phase-pure delafossite-type oxides (AgNiO₂) | core.ac.uk |

| Hydrothermal | N(CH₃)₄MnO₄, Ni(OOCCH₃)₂·4H₂O, Li₂CO₃ | 200°C for 2 days | Layered NiMnO₃H crystals | researchgate.net |

| Microwave-Assisted Hydrothermal | KMnO₄, MnSO₄·H₂O, CoSO₄·7H₂O (Ni²⁺ also used as dopant) | 200°C, 15 bar, 5 min | Cobalt-doped cryptomelane-type manganese oxide (K-OMS-2) microwires | acs.org |

| Solvothermal | KMnO₄, Cationic surfactant | 120°C, 3h, 2-butanol/water solution | Spinel-type MnO₂ microspheres | cambridge.org |

| Solvothermal-Coprecipitation | KMnO₄, Ni(NO₃)₂, Co(NO₃)₂, EDOT, PSS | One-pot synthesis | PEDOT-PSS/Ni-Mn-Co ternary oxide hybrid | acs.org |

Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxides by simultaneously precipitating the precursor ions from a solution. This technique ensures a high degree of homogeneity in the resulting material. Mixed silver-nickel oxide (AgNiO₂) has been prepared by co-precipitation from a solution of AgNO₃ and Ni(NO₃)₂ precursors in a NaOH medium. aip.org This approach can yield materials with a delafossite-type structure. aip.org Similarly, nano-sized Mn-Ni-Co-O powders with a pure cubic spinel structure have been synthesized via co-precipitation, demonstrating crystallization at temperatures as low as 650°C. mdpi.com The process allows for the incorporation of various trace metals, with studies showing the coprecipitation of Ni²⁺ with manganese oxides in metal-rich waters. mdpi.com

Controlled crystallization techniques offer precise command over the growth process, influencing the final product's phase, size, and shape. Aqueous crystallization of manganese(II) salts with various molybdate (B1676688) or chromate (B82759) salts shows that the choice of countercation (e.g., sodium vs. potassium) can dictate the resulting crystal phase. acs.org A more advanced technique is hydroflux synthesis, which uses alkali hydroxide (B78521) mixtures with controlled water content at high temperatures to direct the crystallization of specific phases, such as Mn(V) oxides. researchgate.net

| Method | Precursors | Conditions | Resulting Compound/Morphology | Reference |

|---|---|---|---|---|

| Co-precipitation | AgNO₃, Ni(NO₃)₂·6H₂O, NaOH, Na₂S₂O₈ | Aging at 90°C for 1h | Mixed silver-nickel oxide (AgNiO₂) | aip.org |

| Co-precipitation | Mixed chloride aqueous solution, H₂O₂ | Calcination at 650°C | Nano-sized Mn-Ni-Co-O powder with cubic spinel structure | mdpi.com |

| Aqueous Crystallization | Mn(II) salts, K₂MoO₄ | Aqueous salt metathesis | KMn₂(MoO₄)₂(OH)(H₂O) | acs.org |

| Aqueous Crystallization | Mn(II) salts, Na₂MoO₄ | Aqueous salt metathesis | MnMoO₄·H₂O | acs.org |

Electrochemical deposition is a technique used to grow thin films of materials onto a conductive substrate from an electrolyte bath. For manganese-nickel oxides, films have been electrodeposited onto graphite (B72142) sheets from a bath containing manganese acetate (B1210297) and nickel chloride. nih.govepa.gov The resulting films were found to have porous structures covered with nanofibers and contained separate phases of γ-MnO₂ and nickel oxide (NiO). nih.govepa.gov The formation mechanism for the manganese oxide component is typically the anodic electrodeposition from Mn²⁺ ions. nih.govsemanticscholar.org

This method offers direct fabrication of electrode materials for applications like supercapacitors. researchgate.net However, achieving a true, single-phase mixed oxide can be challenging. For example, attempts to co-deposit nickel and manganese hydroxides sometimes result in a two-phase material, where one phase is an inert, manganese-containing compound that can diminish the electrochemical performance of the active Ni(OH)₂. uran.ua

| Method | Electrolyte Bath Composition | Substrate | Resulting Film Characteristics | Reference |

|---|---|---|---|---|

| Anodic Electrodeposition | Manganese acetate, Nickel chloride | Graphite Sheet | Porous nanofiber structure; separate γ-MnO₂ and NiO phases; composition Mn₀.₂₄Ni₀.₀₅O₀.₇₁ | nih.govepa.gov |

| Anodic Electrodeposition | Manganese sulfate, Nickel chloride, Pluronic p123 surfactant | Stainless Steel | Porous morphology; separate manganese oxide and nickel oxide phases | researchgate.net |

| Cathodic Template Method | Nickel nitrate, Manganese nitrate, Polyvinyl alcohol | Not specified | Two-phase film: α-like Ni(OH)₂ and a manganese-containing phase | uran.ua |

Co-precipitation and Controlled Crystallization Methods

Gas-Phase and Solid-State Synthesis Routes

These methods typically involve higher temperatures and the reaction of precursors in either the solid state or the gas phase. They are often used for large-scale production and for creating materials with high crystallinity.

Thermal decomposition, or thermolysis, is a process where a chemical compound is broken down into simpler substances by heating. This solid-state method is valued for its simplicity. For instance, metallic silver-nickel powders can be produced by the thermal decomposition of silver and nickel oxalate (B1200264) precursors at 400°C in an inert atmosphere. researchgate.net

In the synthesis of oxides, a metal-organic complex is often used as a precursor. Mn₃O₄ nanoparticles have been synthesized by the thermal decomposition of a [bis(2-hydroxy-1-naphthaldehydato)manganese(II)] complex. researchgate.net Similarly, NiO nanoparticles can be obtained from the decomposition of a Ni(II) complex at high temperatures. ikm.org.my A thermal treatment route has also been employed to create binary (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles from precursors mixed with a capping agent to control particle size. utm.my A significant drawback of this method can be a lack of control over particle morphology and a wide variation in particle size, which may require further processing steps. researchgate.net

| Precursor(s) | Decomposition Temperature | Atmosphere | Resulting Product | Reference |

|---|---|---|---|---|

| Silver and Nickel Oxalates | 400°C | Inert gas | Metallic Ag-Ni powders | researchgate.net |

| [bis(2-hydroxy-1-naphthaldehydato)manganese(II)] complex | 400-600°C | Air | Mn₃O₄ nanoparticles (9-24 nm) | researchgate.net |

| Nickel acetate, Silver nitrate, PVP | 500-800°C | Air | Binary (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles (26-38.5 nm) | utm.my |

| Aqua(2-amino-6-methyl pyrimidine-4-ol and isoleucine) Ni(II) complex | 800°C | Air | Spherical NiO nanoparticles (10-18 nm) | ikm.org.my |

Flame spray pyrolysis (FSP) is a highly versatile gas-phase method for the rapid, large-scale synthesis of a wide variety of nanostructured materials, including complex metal oxides. nih.govresearchgate.net The process involves spraying a liquid precursor—typically a solution of metal salts or organometallic compounds—as fine droplets into a high-temperature flame. rsc.org The solvent evaporates, and the precursor decomposes, nucleates, and grows into nanoparticles with very short residence times in the flame. rsc.org

This technique is advantageous for its high efficiency, low cost, and ability to produce materials with specific properties by controlling operational parameters. nih.gov While direct synthesis of a ternary manganese-nickel-oxosilver compound via FSP is not explicitly detailed in the provided sources, the method is well-established for producing various mixed-metal oxides, such as copper-manganese (B8546573) oxides (Hopcalites). nsf.gov The use of liquid-feed precursors, such as metal carboxylates or alkoxides dissolved in a common solvent, makes FSP a highly feasible route for producing sub-micron mixed-metal oxide powders containing manganese, nickel, and silver. google.com The high temperatures and rapid quenching inherent to the process typically result in the formation of homogeneous, nanoscale, and highly crystalline particles. nsf.gov

| Process | Precursor Type | Key Steps | Typical Products | Reference |

|---|---|---|---|---|

| Flame Spray Pyrolysis (FSP) | Liquid solution of metal precursors (e.g., nitrates, carboxylates, alkoxides) | Atomization of liquid -> Evaporation/Decomposition in flame -> Nucleation & Surface Growth | Homogeneous, nanoscale, crystalline mixed-metal oxide powders (e.g., TiO₂, Al₂O₃, Hopcalites) | nih.govrsc.orgnsf.govgoogle.com |

| Flame-Assisted Spray Pyrolysis (FASP) | Aqueous metal salt solutions | Similar to FSP, but an external flame provides most of the energy | Various catalysts, including perovskite structures | nsf.gov |

Thermal Decomposition Pathways

Green Chemistry Approaches in Synthesis

Green chemistry principles are progressively being integrated into the synthesis of multimetallic oxides to minimize environmental impact and enhance safety and efficiency. mdpi.com These approaches prioritize the use of non-toxic reagents, renewable materials, and energy-efficient processes. mdpi.comnih.gov

A prominent green synthesis strategy involves the use of biological entities such as plant extracts, bacteria, and fungi. researchgate.netmdpi.com Plant extracts, in particular, have gained significant attention for the synthesis of metallic and metal oxide nanoparticles. mdpi.comsemanticscholar.org These extracts contain a rich variety of phytochemicals, including flavonoids, terpenoids, alkaloids, and polyphenols, that can act as both reducing and capping agents. semanticscholar.orgmdpi.com These biomolecules facilitate the reduction of metal salts to form nanoparticles and subsequently stabilize them, preventing agglomeration. mdpi.commdpi.com This biological method is often simple, cost-effective, and can be performed at mild temperatures and pressures, reducing energy consumption. mdpi.com

For instance, aqueous leaf extracts from plants like Ocimum basilicum have been successfully used to synthesize trimetallic oxide nanoparticles. ppaspk.org Similarly, extracts from Ziziphus spina-christi have been employed to create trimetallic nanocomposites. nih.gov The process typically involves mixing an aqueous solution of metal precursors (e.g., nitrates or chlorides of manganese, nickel, and silver) with the plant extract. mdpi.comppaspk.org The bioactive compounds in the extract then mediate the formation of the oxide nanoparticles. mdpi.com The use of such green methods can lead to the rapid formation of nanoparticles, sometimes within minutes, at temperatures as low as 35°C. ppaspk.org

Beyond plant extracts, other green techniques like laser ablation in liquid solutions offer a surfactant-free and chemical-free route to produce high-purity trimetallic nanoparticles. mdpi.com The overarching goal of these green approaches is to replace hazardous chemicals and energy-intensive physical methods with sustainable and environmentally benign alternatives. researchgate.net

Table 1: Examples of Green Synthesis Approaches for Trimetallic Oxides

| Biological Agent/Method | Metal Precursors | Key Findings | Reference(s) |

| Ocimum basilicum leaf extract | ZnCl₂, MnCl₂, CuCl₂ | Rapid nanoparticle formation (5 mins at 35°C). | ppaspk.org |

| Echinops persicus plant extract | Cu, Cr, Ni salts | Biocompatible, cost-effective, and non-toxic procedure. | researchgate.netcolab.ws |

| Ziziphus spina-christi leaf extract | CuO, Ag, ZnO precursors | Resulted in spherical dot-like nanocomposites with an average size of ~7.11 nm. | nih.gov |

| Catharanthus roseus leaf extract | Cu, Ag, Zn salts | Produced nanocomposites with an average crystalline size of 34.67 nm. | researchgate.net |

| Laser Ablation in Liquid | Bulk metal targets | Surfactant-free method for producing high-purity nanomaterials. | mdpi.com |

Control over Morphology and Nanostructure in Synthesis

The ability to control the size, shape, and dimensionality of Manganese-Nickel-Oxosilver compounds at the nanoscale is crucial as these characteristics dictate their physicochemical properties and performance in various applications. scirp.org Several synthetic methodologies, including hydrothermal, sol-gel, and surfactant-assisted techniques, provide pathways to manipulate the morphology of these complex oxides. mdpi.com

Hydrothermal and Solvothermal Synthesis: These are highly effective methods for producing crystalline nanostructures. scirp.org By adjusting parameters such as reaction temperature, time, precursor concentration, and the use of structure-directing agents, a wide array of morphologies can be achieved. scirp.orgresearchgate.net For example, in the synthesis of manganese oxides, hydrothermal methods have been used to create nanorods, nanotubes, nanocubes, and nanowires simply by tuning the reaction conditions. scirp.org The duration of the hydrothermal process can influence the evolution of crystallinity and the final nanostructure, ranging from amorphous particles to well-defined nanorods. acs.org Solvothermal synthesis, a variation of the hydrothermal method using non-aqueous solvents, also allows for morphological tuning, yielding forms like schists, rods, and fibers. cambridge.org

Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. ijnnonline.net It offers excellent control over the final product's purity and morphology by manipulating factors like pH, temperature, and precursor types. ijnnonline.netnih.gov For producing nickel-manganese ferrites embedded in a silica (B1680970) matrix, the sol-gel method allows for the synthesis of nanocomposites where the particle size and magnetic properties can be controlled by the calcination temperature and the concentration of the ferrite (B1171679) within the matrix. bohrium.commdpi.com The use of polyols like glycerol (B35011) in an aqueous sol-gel route can also help in controlling the morphology of the resulting nanoparticles. nih.gov

Surfactant-Assisted Synthesis: Surfactants play a critical role as templates or capping agents to direct the growth and prevent the agglomeration of nanoparticles. cambridge.orgresearchgate.net In a surfactant-assisted synthesis of metallic-silver/nickel oxide nanocomposites, urea (B33335) and hexamethylenetetramine (HMT) were used to facilitate the formation of nanoarrays. nih.govacs.org The choice of surfactant and its concentration can significantly influence the final morphology. scielo.br For instance, polyvinylpyrrolidone (B124986) (PVP) has been used as a structure-directing agent to synthesize nickel nanoparticles with varying shapes like spheres and chains. researchgate.net The interaction of surfactants with the nanoparticle surface modifies their growth patterns, enabling the creation of specific and complex nanostructures. researchgate.net

Table 2: Influence of Synthesis Parameters on Nanostructure Morphology

| Synthesis Method | Key Parameter(s) | Resulting Morphology/Structure | Compound System | Reference(s) |

| Hydrothermal | Reaction Time (1-18h) | Evolution from amorphous particles to crystalline nanorods | MnO₂ | acs.org |

| Hydrothermal | Precursor Ratios, Surfactants | Nanorods, nanotubes, nanocubes, nanowires | MnO₂ | scirp.org |

| Solvothermal | Solvent Ratio, Precursors, Surfactants | Schists, rods, fibers, nanoparticles | Manganese Oxides | cambridge.org |

| Sol-Gel | Calcination Temperature (500-700°C) | Increased crystallite size with temperature | NiO | mdpi.com |

| Sol-Gel | Ferrite Content, Calcination Temp. | Control over particle size and secondary phases | Ni₀.₆Mn₀.₄Fe₂O₄ in SiO₂ | bohrium.commdpi.com |

| Surfactant-Assisted | PVP Concentration | Sphere, chain, and thorn-like wire morphologies | Nickel | researchgate.net |

| Surfactant-Assisted | Urea, HMT | Self-assembled nanoarrays | Ag/NiO/g-CN | nih.govacs.org |

Advanced Structural Elucidation and Compositional Analysis

Crystalline Structure Determination

The determination of the crystalline structure provides foundational information about the phase composition and atomic arrangement within a material. X-ray diffraction is the primary tool for this purpose, with Rietveld refinement offering a powerful method for extracting detailed structural parameters from powder diffraction data.

X-ray Diffraction (XRD) Analysis and Rietveld Refinement

XRD is a powerful technique for identifying the crystalline phases within a material. In manganese-nickel-silver oxide systems, XRD patterns can reveal the presence of various structures, such as spinel or layered oxides. Rietveld refinement of these patterns allows for the precise determination of lattice parameters, phase fractions, and atomic positions.

For instance, in a study of silver-coated LiNi₀.₈Co₀.₁Mn₀.₁O₂ (Ag-NCM811), XRD patterns were indexed to the α-NaFeO₂ layered structure with an R-3m lattice space group. mdpi.com Rietveld refinement of the data indicated that the silver coating consisted of approximately 1.7 mol% metallic Ag (cubic, space group Fm-3m) and 1.6 mol% silver oxide (AgO). mdpi.com The refinement demonstrated a good correlation between the experimental and calculated diffraction patterns. aip.org

In a different system, Ag:MnCoNiO supported on reduced graphene oxide/nickel foam, XRD analysis identified the presence of cubic spinel phases. Specifically, peaks corresponding to MnNi₂O₄ and MnCo₂O₄ were observed, confirming the polycrystalline nature of the metal oxide. mdpi.com Similarly, in Ag-doped nickel oxide (Ag@NiO) nanoparticles, XRD patterns confirmed the face-centered cubic structure of NiO, with additional peaks appearing with increasing silver concentration, indicating the presence of a secondary silver phase. nih.gov

The following table summarizes the crystallographic data obtained from Rietveld refinement for a pristine and a silver-coated NCM811 cathode material. mdpi.com

| Parameter | Pristine NCM811 | Ag-NCM811 |

| Space Group | R-3m | R-3m |

| a (Å) | 2.8753 | 2.8751 |

| c (Å) | 14.1928 | 14.1921 |

| c/a ratio | 4.9359 | 4.9360 |

| Cell Volume (ų) | 101.76 | 101.74 |

| Rwp (%) | 6.88 | 7.97 |

| Rp (%) | 5.21 | 6.13 |

| GOF | 1.33 | 1.41 |

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HR-TEM)

HR-TEM provides direct visualization of the crystal lattice, offering insights into the local crystalline order, defects, and the morphology of nanoparticles. Selected area electron diffraction (SAED) complements HR-TEM by providing diffraction patterns from localized regions, which helps in identifying the crystal structure of individual nanoparticles or grains.

In studies of manganese-doped nickel oxide (Mn-doped NiO), HR-TEM images have revealed the polycrystalline nature of the nanoparticles, with particle diameters in the range of 2-20 nm. tandfonline.com The SAED patterns of these materials showed distinct diffraction rings, further confirming their polycrystalline character. tandfonline.com Similarly, for Ag-doped NiO nanoparticles, TEM analysis has shown non-spherical shapes with irregular geometries, and SAED patterns have confirmed their crystalline nature. nih.gov

HR-TEM has also been instrumental in visualizing the heterointerfaces in complex materials. For example, in silver/manganese oxide (Ag/Mn₃O₄) nanorods, HR-TEM was used to observe the interface between the silver nanoparticles and the manganese oxide support. ucl.ac.uk In another study on Ag-NiO nanosheets on nickel foam, TEM images showed the distribution of silver nanoparticles within the NiO nanostructures. researchgate.net

Local Atomic Structure and Coordination Environment

While XRD provides information about the long-range crystalline order, X-ray absorption spectroscopy (XAS) is a powerful tool for probing the local atomic structure and electronic state of a specific element within a material. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. For manganese-containing oxides, the position and shape of the Mn K-edge XANES spectrum can provide information about the average oxidation state of manganese. doi.org For example, in-situ Mn K-edge XANES has been used to track changes in the manganese oxidation state in a bifunctional manganese oxide catalyst during electrochemical reactions. mdpi.com

In a study of silver adatoms on nanostructured manganese oxide, Ag K-edge XANES spectra were used to probe the electronic state of silver. fudan.edu.cn The results were compared with those of Ag foil and Ag₂O to determine the oxidation state of the silver atoms on the manganese oxide surface. fudan.edu.cn Similarly, Ag K-edge XANES has been employed to study the nature of silver in argentiferous manganese oxides. researchgate.net

Extended X-ray Fine Structure (EXAFS) for Bond Distances and Coordination

The EXAFS region of the XAS spectrum contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of neighboring atoms. Analysis of the EXAFS signal can provide a detailed picture of the local structure, even in amorphous or poorly crystalline materials.

For instance, in a study of silver/manganese oxide nanorods (Ag/Mn₃O₄), Mn K-edge EXAFS was used to determine the local coordination environment of the manganese atoms. ucl.ac.uk The Fourier transform of the k³-weighted EXAFS spectra provided information on the Mn-O and Mn-Mn bond distances. ucl.ac.uk In another example, EXAFS analysis of silver in manganese oxides revealed that Ag⁺ ions were bound in a tetrahedral AgO₄ structure within the interlayer cation exchange sites of the manganese oxide. researchgate.net

The following table presents a summary of the EXAFS fitting results for Ag/Mn₃O₄ and a reference Mn₃O₄ sample, detailing the coordination numbers (CN), bond distances (R), and Debye-Waller factors (σ²). ucl.ac.uk

| Sample | Shell | CN | R (Å) | σ² (Ų) | ΔE₀ (eV) |

| Ag/Mn₃O₄ | Mn-O | 4.8 | 1.95 | 0.007 | 4.3 |

| Mn-Mn | 4.7 | 2.97 | 0.008 | ||

| Mn₃O₄ | Mn-O | 6.0 | 1.96 | 0.007 | 4.1 |

| Mn-Mn | 6.0 | 2.98 | 0.008 |

Elemental Mapping and Distribution Analysis

Energy-dispersive X-ray spectroscopy (EDX or EDS) coupled with scanning electron microscopy (SEM) or TEM is a widely used technique for determining the elemental composition and distribution within a material. Elemental mapping provides a visual representation of how different elements are distributed across the sample's surface or within its microstructure.

In the case of Ag:MnCoNiO on rGO/Ni foam, EDX analysis confirmed the presence of Mn, Co, Ni, O, and Ag. mdpi.com The elemental mapping further revealed a homogeneous distribution of these elements on the surface of the rGO/Ni foam. mdpi.com Similarly, for porous Ni-Co-Mn oxide nanoneedles, elemental mapping showed a uniform spatial distribution of cobalt, nickel, manganese, and oxygen. frontiersin.org

Elemental mapping has also been crucial in understanding the structure of more complex systems. For example, in an Al-Cu-Ni-Mn-Ag high entropy alloy, elemental mapping was used to characterize the oxide formation and microstructural changes after oxidation, showing that aluminum and manganese preferentially oxidize. utep.edu In a tri-metallic Mn-Ni-Fe oxide, EDS elemental mapping confirmed the coexistence of the three metallic elements with oxygen, indicating the formation of the mixed oxide. nih.gov

The atomic percentages of elements in an Ag:MnCoNiO electrode, as determined by EDX, are presented in the table below. mdpi.com

| Element | Atomic % |

| O | 44.11 |

| S | 2.31 |

| Co | 17.35 |

| Ni | 31.17 |

| Mn | 1.67 |

| Na | 2.46 |

| Ag | 0.72 |

| Cl | 0.19 |

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a fundamental technique for determining the elemental composition of a material. When a sample of Manganese;nickel;oxosilver is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis.

Detailed research findings from EDS analysis confirm the presence of manganese (Mn), nickel (Ni), silver (Ag), and oxygen (O) as the primary constituent elements of the compound. nih.govmdpi.com The technique is also invaluable for assessing the material's purity, as it can detect any unwanted elemental impurities. nih.gov In nanoparticle or composite forms of the material, EDS mapping can be employed to visualize the spatial distribution of each element, confirming a homogeneous distribution of Mn, Ni, and Ag throughout the oxide matrix. researchgate.netacs.org The quantitative data obtained from EDS spectra provide the elemental weight and atomic percentages, which are crucial for verifying the stoichiometry of the synthesized compound. nih.govedax.com For instance, analysis of related nickel manganese oxide systems has been used to confirm the appropriate proportions of Ni, Mn, and O. nih.gov Similarly, in silver-manganese oxide composites, EDS confirms the presence of elemental silver and manganese in their oxide forms. mdpi.com A significant peak for silver at approximately 3 keV is a characteristic identifier in such materials. mdpi.com

Table 1: Representative Elemental Composition of Manganese;nickel;oxosilver by EDS

| Element | Series | Energy (keV) | Atomic % | Weight % |

| O | K-series | 0.525 | 58.14 | 28.72 |

| Mn | L-series | 0.637 | 13.25 | 22.48 |

| Ni | L-series | 0.851 | 12.98 | 23.59 |

| Ag | L-series | 2.984 | 15.63 | 25.21 |

| Note: The data presented in this table is illustrative and synthesized from typical results for mixed metal oxides containing manganese, nickel, and silver. Actual values may vary based on the specific synthesis method and stoichiometry. |

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) provides detailed information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. gatan.comresearchgate.net The technique analyzes the energy distribution of electrons that have passed through a thin sample of the material. Inelastic scattering events, where incident electrons lose energy by interacting with the sample's atoms, produce characteristic energy loss features.

For Manganese;nickel;oxosilver, the core-loss region of the EELS spectrum is of particular interest. This region displays ionization edges corresponding to the energy required to excite core-level electrons to unoccupied states. wikipedia.org The precise energy and shape of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), are sensitive to the element's local chemical environment and oxidation state. gatan.com

Key features in the EELS spectrum include the Oxygen K-edge, the Manganese L₂,₃-edge, and the Nickel L₂,₃-edge. globalsino.com The Mn L₂,₃ white lines result from the excitation of 2p electrons to unoccupied 3d orbitals. globalsino.com The intensity ratio of the L₃ and L₂ peaks (I(L₃)/I(L₂)) and the energy position of the L₃ peak maximum can be used to determine the manganese valence state (e.g., Mn²⁺, Mn³⁺, or Mn⁴⁺). acs.orgglobalsino.com Similarly, analysis of the Ni L₂,₃ edges provides information on the oxidation state of nickel. EELS analysis of silver can reveal features of its plasmon resonances and M-edges, which are indicative of its metallic or oxidized state. aps.org

Table 2: Characteristic Core-Loss Edges for Manganese;nickel;oxosilver in EELS

| Element | Edge | Energy Loss (eV) | Information Provided |

| Oxygen | K | ~532 | O bonding environment, density of unoccupied O 2p states |

| Manganese | L₂,₃ | ~640 - 665 | Mn valence state (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), spin state, and coordination |

| Nickel | L₂,₃ | ~855 - 880 | Ni valence state (e.g., Ni²⁺, Ni³⁺), electronic structure |

| Silver | M₄,₅ | ~368 - 380 | Ag elemental presence, electronic state |

| Note: Energy values are approximate and can shift based on the specific chemical environment and oxidation states of the elements within the compound. |

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy techniques are essential for probing the chemical bonds and crystal lattice structure of Manganese;nickel;oxosilver. By measuring how the material interacts with electromagnetic radiation, these methods reveal the characteristic vibrational frequencies of its atomic constituents.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Chemical Bonds

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations (stretching and bending). The resulting spectrum serves as a molecular "fingerprint," identifying the functional groups and chemical bonds present. semanticscholar.org

In the analysis of Manganese;nickel;oxosilver, the far-infrared region of the spectrum (typically below 1000 cm⁻¹) is particularly informative, as this is where the vibrations of metal-oxygen (M-O) bonds occur. researchgate.net Research on related nickel-manganese oxide systems shows characteristic absorption bands corresponding to the stretching vibrations of Mn-O and Ni-O bonds. nih.gov Specifically, peaks in the 500-700 cm⁻¹ range are often attributed to these bonds within octahedral or tetrahedral coordination environments. nih.gov The presence of bands around 600 cm⁻¹ can also indicate the formation of Ag-O bonds, confirming the oxidized state of silver within the compound's structure. mdpi.com Additional broad absorption bands often observed around 3445 cm⁻¹ and 1630 cm⁻¹ are typically assigned to the O-H stretching and bending vibrations of adsorbed water molecules on the material's surface. researchgate.net

Table 3: Key FTIR Absorption Bands for Manganese;nickel;oxosilver

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type | Reference |

| ~640-650 | Asymmetric Stretching | Mn-O in MnO₆ octahedra | nih.gov |

| ~530-545 | Stretching | Ni-O-Mn / Mn-O-Mn | nih.gov |

| ~600 | Stretching | Ag-O | mdpi.com |

| ~400-500 | Bending/Stretching | O-Mn-O / O-Ni-O | kyushu-u.ac.jpresearchgate.net |

| ~1630 | Bending | H-O-H (adsorbed water) | researchgate.net |

| ~3445 | Stretching | O-H (adsorbed water) | researchgate.net |

Raman Spectroscopy for Lattice Vibrations and Molecular Modes

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the crystalline structure and symmetry of a material, making it an excellent tool for characterizing the lattice structure of Manganese;nickel;oxosilver.

For mixed nickel-manganese oxides, particularly those with a spinel structure, Raman spectra are typically dominated by distinct vibrational modes. researchgate.net The most prominent of these is often the A₁g mode, which appears in the 640–660 cm⁻¹ range. researchgate.netmdpi.com This mode is assigned to the symmetric stretching vibration of oxygen atoms within the MnO₆ octahedral units of the crystal lattice. researchgate.net Another significant peak, often associated with the F₂g mode, can be observed at lower wavenumbers (around 510-520 cm⁻¹) and is related to Ni-O stretching modes. acs.org The presence and position of these peaks confirm the formation of the intended mixed-metal oxide phase and provide insight into its crystallinity and local structural order. tu-darmstadt.derruff.info The Raman spectrum of a composite containing MnO₂ and silver would also prominently feature the characteristic MnO₂ A_g peak around 643 cm⁻¹. mdpi.com Variations in peak position or broadening can indicate changes in cation substitution, structural disorder, or the presence of different oxide phases. mdpi.com

Table 4: Principal Raman Modes for Manganese;nickel;oxosilver

| Wavenumber (cm⁻¹) | Mode Assignment | Description | Reference |

| ~640-660 | A₁g | Symmetric Mn-O stretching in MnO₆ octahedra | researchgate.netmdpi.com |

| ~510-520 | F₂g | Ni-O stretching vibrations | acs.org |

| ~560 | LO mode | Associated with NiO domains | mdpi.com |

| ~490 | F₂g | Associated with MnCo₂O₄-like domains (if Co present) | mdpi.com |

Mass Spectrometry Techniques (e.g., CSI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While less common for bulk solid-state materials than for molecules, specialized MS techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can provide detailed surface elemental and molecular information. It is possible the user's reference to "CSI-MS" is a typographical error for a technique like TOF-SIMS, which is suitable for this type of analysis.

In a TOF-SIMS experiment, a primary ion beam sputters the surface of the Manganese;nickel;oxosilver sample, generating secondary ions from the top atomic layers. These secondary ions are then analyzed based on their mass. This technique is extremely surface-sensitive and can be used to identify the elements and small molecular fragments present on the material's surface.

For a complex oxide like Manganese;nickel;oxosilver, TOF-SIMS can detect not only the individual metallic ions (Mn⁺, Ni⁺, Ag⁺) but also various metal-oxide cluster ions (e.g., MnO⁺, NiO⁺, AgO⁺, Mn₂O₃⁺). researchgate.net The distribution and relative intensities of these cluster ions can offer insights into the surface chemistry and the oxidation states of the metals. researchgate.net Studies on various transition-metal oxides show a strong correlation between the bulk oxide structure and the specific MₓOᵧ⁺/⁻ cluster ions detected by mass spectrometry. researchgate.net This makes it a powerful tool for confirming the presence of the oxosilver component and understanding the surface composition of the material.

Table 5: Hypothetical Secondary Ions for Manganese;nickel;oxosilver in TOF-SIMS

| Ion Species | Type | Information Gained |

| Mn⁺, Ni⁺, Ag⁺ | Positive Atomic Ion | Elemental presence on the surface |

| O⁻, O₂⁻ | Negative Atomic/Molecular Ion | Presence of oxygen |

| MnO⁺, NiO⁺, AgO⁺ | Positive Metal-Oxide Ion | Confirmation of metal-oxygen bonds |

| Mn₂O⁺, Ni₂O⁺ | Positive Dimer Ion | Indication of oxide clustering |

| MnNiO⁺, MnAgO⁺ | Positive Mixed-Metal Ion | Evidence of intimate mixing at the atomic level |

| MnO₂⁻, NiO₂⁻ | Negative Metal-Dioxide Ion | Information on higher oxidation states |

Electronic Structure and Bonding Characterization

Spectroscopic Probes of Electronic States

Spectroscopic techniques are indispensable for experimentally probing the electronic states, oxidation states, and local coordination environments of the constituent atoms.

UV-Visible spectroscopy is a powerful tool for investigating electronic transitions, primarily ligand-to-metal charge transfer (LMCT) and d-d transitions, in transition metal oxides. rsc.org In manganese- and nickel-containing oxides, characteristic absorption bands provide insight into the electronic environment.

For instance, studies on MnO₂ nanoparticles doped with silver (Ag) show distinct absorption features. mdpi.com Bare MnO₂ exhibits an absorption peak around 311 nm, which is attributed to charge transfer phenomena. mdpi.com Upon doping with silver nanoparticles, this absorption band shifts to approximately 324 nm, indicating a modification of the electronic structure due to the introduction of silver and charge transfer through a direct ligand-to-metal transition. mdpi.com The optical bandgap energies for pure and Ag-doped MnO₂ have been calculated as 2.79 eV and 2.66 eV, respectively, further confirming the influence of silver on the electronic transitions. mdpi.com

In nickel-doped manganese oxide systems, such as Ni-doped Mn₃O₄ nanoparticles, potential-dependent in-situ UV-Vis spectra are used to monitor the generation of intermediate manganese species during electrochemical processes like water oxidation. nih.gov By analyzing the differential absorbance spectra, researchers can track changes in electronic states associated with the catalytic cycle. nih.gov

Table 1: UV-Vis Spectroscopic Data for Related Oxide Systems

| Compound System | Absorption Peak (nm) | Assignment | Bandgap (eV) | Reference |

| Bare MnO₂ | ~311 | Charge Transfer | 2.79 | mdpi.com |

| Ag-doped MnO₂ | ~324 | Ligand-to-Metal Charge Transfer | 2.66 | mdpi.com |

| NiO-NPs | 300 - 350 | Characteristic Absorbance | - | researchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, making it ideal for characterizing the paramagnetic centers in manganese and nickel oxides. nih.govdu.ac.in The spin state of manganese is particularly important, as it can exist in various oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), each with a distinct EPR signature.

In studies of Ni-doped Mn₃O₄ nanoparticles, EPR is used to track the evolution of manganese species during electrocatalysis. nih.gov A notable finding is the emergence of an unprecedented signal at g = 1.83, which evolves during the stepwise transition from the Jahn-Teller-distorted Mn(III). nih.gov This signal is assigned to a low-spin Mn(IV)-oxo species (S=1/2), an important intermediate in oxidation reactions. nih.gov Computational analyses support this, suggesting that the nickel substitution compresses the surface Mn octahedron, stabilizing this low-spin state. nih.gov

EPR studies on Mn-substituted Ni-ferrites also provide valuable data. The spectra of MnₓNi₁₋ₓFe₂O₄ nanoparticles reveal broad resonance signals, and the calculated g-factor can be used to understand the magnetic interactions between the ions. researchgate.net For many Mn-doped ferrites, g-factors in the range of 2.0-3.1 have been reported. researchgate.net The linewidth of the EPR signal can also offer clues about the material's nature; biogenic manganese oxides often show narrow linewidths (<580 Gauss) compared to their abiotic counterparts (>1200 G), a feature attributed to structural vacancies. nih.gov

Table 2: EPR Spectroscopic Parameters for Mn/Ni-Containing Oxides

| System | Key Species | g-factor | Linewidth (Gauss) | Significance | Reference |

| Ni-doped Mn₃O₄ | Low-spin Mn(IV)-oxo | 1.83 | - | Identification of catalytic intermediate | nih.gov |

| Biogenic Mn Oxides | Mn(III)/Mn(IV) | - | < 580 | Criterion for biogenicity | nih.gov |

| Abiotic Mn Oxides | Mn(III)/Mn(IV) | - | > 1200 | Broader signal due to spin-spin interactions | nih.gov |

| Mn-doped Ni Ferrites | Mn²⁺ in ferrite (B1171679) lattice | 2.0 - 3.1 | Broad | Indicates magnetic interactions | researchgate.net |

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in a magnetic field, provides detailed insights into the electronic structure of paramagnetic species. researchgate.net It is particularly useful for assigning ligand-field (d-d) and charge-transfer transitions that may be weak or overlapping in standard absorption spectra. nih.gov

For mononuclear Mn(IV)-oxo complexes, variable-temperature MCD is employed to identify specific excited states involved in chemical reactivity. nih.gov By analyzing the temperature dependence of the MCD signals (C-terms), researchers can unambiguously assign low-energy features to specific excited states, such as the ⁴E state in a Mn(IV)-oxo complex, which is proposed to be crucial for its reactivity. nih.gov Although direct MCD data for manganese;nickel;oxosilver is not available, these studies on related systems highlight the technique's potential for elucidating the complex electronic and magnetic interactions within such materials. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. mdpi.com For mixed oxides like manganese;nickel;oxosilver, XPS is essential for clarifying the valence states of Mn, Ni, and Ag.

In mixed silver-nickel oxide (AgNiO₂), XPS analysis of the Ni 2p region shows a complex structure. aip.org The main Ni 2p₃/₂ peak can be fitted with components around 854.5 eV and 856.0 eV, which are attributed to Ni²⁺ and potentially Ni³⁺ states, respectively. aip.org The presence of shake-up satellites and their intensity relative to the main peak can further help distinguish between different nickel species. aip.orgresearchgate.net For the silver, the Ag 3d₅/₂ peak in AgNiO₂ is found at 367.8 eV. aip.org The calculated Auger parameter for silver in this compound (725.1 eV) is intermediate between that of metallic silver (Ag⁰) and silver(I) oxide (Ag₂O), suggesting an oxidized silver state with an effective charge lower than in Ag₂O. aip.org

When nickel ions are adsorbed onto biogenic manganese oxides (BMO), XPS reveals changes in the manganese oxidation states. mdpi.com The BMO contains Mn²⁺, Mn³⁺, and Mn⁴⁺, and upon Ni²⁺ removal from a solution, the proportion of Mn²⁺ increases, suggesting a redox process contributes to the interaction. mdpi.com

Table 3: XPS Binding Energies for Relevant Elements in Oxide Matrices

| Element (Core Level) | Compound | Binding Energy (eV) | Inferred Oxidation State | Reference |

| Ni 2p₃/₂ | AgNiO₂ | 854.5 | Ni²⁺ | aip.org |

| Ni 2p₃/₂ | AgNiO₂ | 856.0 | Ni³⁺ / Non-local screening | aip.org |

| Ag 3d₅/₂ | AgNiO₂ | 367.8 | Ag⁺ (with reduced effective charge) | aip.org |

| Mn 2p₃/₂ | MnO₂ | ~642.3 | Mn⁴⁺ | researchgate.net |

| Mn 2p₁/₂ | MnO₂ | ~654.0 | Mn⁴⁺ | researchgate.net |

| O 1s | AgNiO₂ | 528.9 | Lattice Oxygen (Ag-O-Ni) | aip.org |

Magnetic Circular Dichroism (MCD) Spectroscopy for Ligand-Field and Charge-Transfer States

Theoretical Descriptions of Electronic Structure

Theoretical methods, particularly Density Functional Theory, complement experimental findings by providing a detailed, atomistic picture of the electronic ground state, bonding, and magnetic interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. github.ioesqc.org It is widely applied to solid-state materials to predict properties such as lattice parameters, band structures, and magnetic ordering. aps.org

For Ni-doped Mn₃O₄, DFT calculations have been instrumental in understanding the catalytic mechanism of water oxidation. nih.gov The calculations confirmed that the substitution of Ni into the manganese oxide lattice induces a z-axis-compressed octahedral C₄ᵥ crystal field. nih.gov This specific crystal field is responsible for stabilizing the low-spin Mn(IV)-oxo intermediates that are identified experimentally by EPR, providing a clear link between structural modification and electronic state stabilization. nih.gov

DFT combined with ab initio thermodynamics has also been used to study the surface stability and structure of manganese oxides like γ-MnOOH under varying environmental conditions. aps.org Such calculations can predict the most stable surface terminations in response to oxygen and water partial pressures, which is critical for understanding surface reactivity and catalysis. aps.org While specific DFT studies on the quaternary manganese;nickel;oxosilver compound are scarce, the principles and methodologies applied to related ternary and binary oxides provide a robust framework for predicting its ground state properties, including the relative stability of different atomic arrangements and the nature of the magnetic coupling between Mn and Ni ions. aps.orgarxiv.org

High-Level Quantum Chemical Calculations (e.g., CASSCF) for Excited States and Reactivity

The accurate description of the electronic structure in transition metal compounds, such as those containing manganese, nickel, and silver, necessitates the use of high-level quantum chemical calculations. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly powerful for studying systems with significant static correlation effects, which are common in transition metal complexes due to the near-degeneracy of d-orbitals. acs.orgfaccts.de CASSCF provides a qualitatively correct wavefunction that serves as an excellent starting point for more accurate calculations of dynamic correlation, which is crucial for understanding excited states and reactivity. faccts.de

The CASSCF method divides the molecular orbitals into three subspaces: inactive, active, and external orbitals. faccts.de This division allows for a focused and accurate calculation of the electronic states that are most important for chemical reactivity. For manganese and nickel-containing systems, multireference methods like CASSCF are occasionally used to handle the near-degeneracies that frequently occur. acs.org The accurate computation of excited electronic states has historically been a challenge for quantum chemistry, but methods like CASPT2 (CASSCF with second-order perturbation theory) have proven successful due to their balance of accuracy and computational cost. molcas.org These calculations are vital for understanding phenomena such as photochemistry and photophysics, where numerous electronic states and complex mechanisms are involved. molcas.org For instance, understanding the low-lying excited states of Mn(IV)-oxo complexes is key to explaining their reactivity in C-H bond activation, with some models postulating the involvement of a specific excited state. nih.gov

The table below summarizes key quantum chemical methods and their applications in studying transition metal-oxo complexes.

Table 1: Quantum Chemical Methods for Transition Metal-Oxo Systems

| Method | Description | Application in Mn-Ni-Ag-O Systems | References |

|---|---|---|---|

| CASSCF | Complete Active Space Self-Consistent Field: A multiconfigurational method for strong static correlation. | Provides a qualitatively correct wavefunction for ground and excited states, essential for understanding reactivity. | acs.orgfaccts.de |

| CASPT2 | CASSCF with second-order perturbation theory: Adds dynamic correlation to the CASSCF wavefunction. | Accurately calculates energies of excited states, crucial for photochemistry and understanding reaction mechanisms. | molcas.org |

| DFT | Density Functional Theory: A widely used method for calculating electronic structure. | Used to study ground-state properties, reaction mechanisms, and predict spectroscopic signatures. | researchgate.netmdpi.com |

| Coupled Cluster (CC) | A highly accurate method for electronic structure, systematically improvable. | Provides benchmark calculations for ground and excited-state properties of materials like MnO and NiO. | aps.org |

High-Valent Metal-Oxo Intermediates in Manganese-Nickel-Oxosilver Systems

High-valent metal-oxo species are recognized as key reactive intermediates in a wide array of biological and synthetic oxidation reactions. nsf.gov In nature, enzymes containing manganese and iron utilize these intermediates for critical processes like water oxidation in photosystem II and the hydroxylation of organic substrates by Cytochrome P450. nsf.govnih.govnih.gov The study of synthetic model complexes provides invaluable insight into the structure, stability, and reactivity of these transient species.

Formation and Stabilization of Mn(IV)-Oxo, Mn(V)-Oxo, and Mn(VI)-Oxo Species

The generation and stabilization of high-valent manganese-oxo species are central to their role in catalysis. The oxidation state of manganese can range from +2 to potentially +7, with Mn(IV), Mn(V), and Mn(VI) being particularly important in oxidative transformations.

Mn(IV)-Oxo Species: Mononuclear manganese(IV)-oxo complexes are frequently proposed as intermediates in oxidation reactions. nih.govnih.gov They can be generated through various methods, including the reaction of Mn(III)-hydroxo complexes with oxidants like iodosylbenzene (PhIO) or through the one-electron oxidation of Mn(III)-oxo precursors. nih.govresearchgate.net The stability and reactivity of Mn(IV)-oxo complexes are highly dependent on the coordinating ligand environment. nih.gov For example, the presence of redox-inactive metal ions can stabilize Mn(IV)-oxo species. nih.gov In some systems, Mn(IV)-oxo intermediates are relatively stable, allowing for their characterization by various spectroscopic techniques. researchgate.netnih.gov However, they can also be highly reactive, participating in hydrogen-atom transfer (HAT) and oxygen-atom transfer (OAT) reactions. nih.govnih.gov

Mn(V)-Oxo Species: Manganese(V)-oxo complexes are even more potent oxidants and have been implicated in challenging reactions like O-O bond formation. nih.gov These species can be formed through the oxidation of lower-valent manganese precursors. For example, Mn(V)-oxo porphyrins can be generated by reacting Mn(III) porphyrins with terminal oxidants at high pH. acs.orgresearchgate.net The stability of Mn(V)-oxo species is also heavily influenced by the ligand framework and the presence of axial ligands. acs.org Some Mn(V)-oxo complexes are diamagnetic low-spin (S=0) species, while high-spin (S=1) variants have also been prepared and studied. nih.govdiva-portal.org Computational studies suggest that for some reactions, thermally activated triplet excited states of singlet Mn(V)-oxo complexes could be the reactive species. diva-portal.org

Mn(VI)-Oxo Species: The Mn(VI)-oxo state is less common and more challenging to access and stabilize. Theoretical studies suggest that a Mn(V)-oxo species can be oxidized by one electron to formally generate a Mn(VI)-oxo transient. chemrxiv.org In certain ligand environments, such as those involving tetraazaporphine, quantum-chemical calculations predict the potential for stabilizing a Ni(VI) oxidation state, suggesting that with appropriate ligand design, high oxidation states like Mn(VI) could be accessible in mixed-metal systems. mdpi.com

The following table details the formation and key characteristics of high-valent Mn-oxo species.

Table 2: Formation and Properties of High-Valent Manganese-Oxo Species

| Species | Formation Method | Spin State | Key Characteristics | References |

|---|---|---|---|---|

| Mn(IV)-Oxo | Oxidation of Mn(III)-OH or Mn(III)-O complexes | Typically S=3/2 (high-spin) or S=1/2 (low-spin) | Active in HAT and OAT reactions; stability influenced by ligand field and redox-inactive ions. | nih.govnih.govnih.govnih.gov |

| Mn(V)-Oxo | Oxidation of Mn(III) or Mn(IV) precursors; O2 activation | Typically S=0 (low-spin) or S=1 (high-spin) | Potent oxidant, implicated in O-O bond formation; stability dependent on pH and ligands. | nih.govacs.orgdiva-portal.orgmarquette.edu |

| Mn(VI)-Oxo | Proposed via one-electron oxidation of Mn(V)-oxo | - | Highly reactive transient species; theoretically predicted in specific systems. | chemrxiv.orgnih.gov |

Influence of Nickel and Silver on Oxo-Species Reactivity and Spin States

In a mixed-metal manganese-nickel-oxosilver system, the presence of nickel and silver is expected to significantly modulate the properties of the manganese-oxo intermediates.

Influence of Nickel: The incorporation of nickel can have a profound effect on the electronic structure and reactivity of manganese oxides. In Ni-doped Mn₃O₄ nanoparticles used for water oxidation, computational analysis revealed that the substituted nickel induces a compressed octahedral crystal field. nih.gov This specific ligand field stabilizes a low-spin (S=1/2) Mn(IV)-oxo intermediate, which was identified as the active species. nih.gov The spin state of a metal center is a critical determinant of its reactivity. mdpi.com For instance, in C-H bond activation, the reactivity of metal-oxo species can be enhanced by increasing the radical character on the oxo ligand, a property that is linked to the spin state. researchgate.net Generally, moving from manganese to nickel in a series of metal-oxo complexes leads to a decrease in the metal-oxo bond strength and an increase in the oxyl character, suggesting higher hydrogen-abstraction reactivity. researchgate.net

Influence of Silver: The addition of silver to manganese oxides can alter their structural and redox properties. In cryptomelane-type manganese oxides, introducing silver during synthesis can lead to the partial replacement of other ions in the structure. researchgate.net This can cause a partial decomposition of the ordered structure, which in turn increases the material's reducibility and catalytic activity. researchgate.net In other cases, the formation of Ag-O-Mn bridges has been proposed. researchgate.net These bridges could facilitate electron transfer between manganese and silver, increasing the mobility and activity of the bridging oxygen, thereby enhancing catalytic performance. researchgate.net The spin state of high-valent iron or manganese intermediates, which are crucial in many catalytic oxidations, can be influenced by the co-ligands present. mdpi.com

The interplay between manganese, nickel, and silver would therefore create a complex landscape of electronic and structural effects. Nickel's ability to tune the spin state of manganese-oxo centers, combined with silver's potential to modify the redox properties and oxygen mobility, could lead to unique catalytic activities in manganese-nickel-oxosilver systems.

Defect Chemistry and Non Stoichiometry in Manganese Nickel Oxosilver Compounds

Point Defects: Vacancies and Interstitial Species

Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to the non-stoichiometry of manganese-nickel-oxosilver compounds. libretexts.org These defects can be categorized as vacancies, where an atom is missing from its regular lattice site, and interstitial species, where an atom occupies a site that is normally vacant. mdpi.com

The following table summarizes the common point defects related to metal ions in manganese-nickel-oxosilver compounds:

| Defect Type | Description | Example Notation |

|---|---|---|

| Metal Vacancy | A cation is missing from its regular lattice site. | V''Mn, V''Ni, V'Ag |

| Metal Interstitial | A cation occupies a position that is typically empty in an ideal crystal. | Mni••, Nii••, Agi• |

| Antisite Defect | A cation occupies the crystallographic site of another cation. | MnNi, NiMn, AgMn |

Oxygen non-stoichiometry is a critical aspect of the defect chemistry in manganese-nickel-oxosilver compounds, encompassing both oxygen deficiency and oxygen excess. swinburne.edu.au Oxygen vacancies (V••O) are common defects in metal oxides and create a net positive charge, which is typically compensated by the reduction of neighboring metal cations (e.g., Mn4+ to Mn3+). researchgate.net The formation of oxygen vacancies is often enhanced at elevated temperatures and under low oxygen partial pressures. mdpi.com

Conversely, excess oxygen can be incorporated into the lattice as interstitial oxygen ions (O''i), particularly in structures with open channels or layered arrangements. researchgate.net This process is favored under high oxygen partial pressures and results in the oxidation of metal cations to maintain charge balance. The mobility of these oxygen species, whether vacancies or interstitials, is a key factor in the catalytic activity of these oxides. swinburne.edu.au

Metal Deficiency and Excess in Lattice Structures

Influence of Defect Concentrations on Material Behavior

The concentration and type of defects within the manganese-nickel-oxosilver lattice have a profound impact on the material's properties. acs.org For example, the presence of oxygen vacancies can increase the electrical conductivity by creating charge carriers. acs.org The electronic structure is altered by defects, which can introduce new energy levels within the band gap, thereby affecting the material's optical and electronic properties. mdpi.com In the context of catalysis, defects, particularly surface oxygen vacancies, often act as active sites for the adsorption and activation of reactant molecules. acs.orgacs.org The ability to engineer defect concentrations is, therefore, a powerful strategy for tailoring the functional properties of these materials for specific applications. researchgate.net

Experimental Characterization of Defects (e.g., TGA)

Thermogravimetric analysis (TGA) is a valuable experimental technique for characterizing oxygen non-stoichiometry in manganese-nickel-oxosilver compounds. By precisely measuring the change in mass of a sample as a function of temperature under a controlled atmosphere, TGA can quantify the loss or gain of oxygen. urfu.ruutwente.nl For instance, a weight loss upon heating in an inert or reducing atmosphere can be correlated to the formation of oxygen vacancies. researchgate.net TGA curves can reveal the temperature ranges over which these defects are formed or annihilated, providing insights into the thermal stability and defect chemistry of the material. utm.my

Computational Modeling of Defect Formation and Migration

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating defect formation and migration in complex oxides. rsc.org These first-principles calculations can determine the formation energies of various point defects, such as vacancies, interstitials, and antisites, under different thermodynamic conditions. rsc.org By calculating the energy barriers for defect migration, computational models can predict diffusion pathways and ionic conductivity. mdpi.com This theoretical approach provides a detailed, atomic-level understanding of the defect chemistry that complements experimental findings and guides the rational design of materials with optimized properties. mdpi.com

Catalytic Activity and Reaction Mechanisms

Oxidation Catalysis by Manganese-Nickel-Oxosilver Systems

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Manganese-nickel-oxosilver materials have demonstrated notable activity as electrocatalysts for the OER. The incorporation of nickel into manganese oxide structures can enhance OER activity by tuning the electronic structure and the adsorption energy of OER intermediates like OH. rsc.org For instance, nickel-doped manganese oxide nanorods have been shown to exhibit moderate stability and activity for the OER in acidic media. rsc.org The mechanism of OER on such surfaces is often described by the adsorbate evolution mechanism (AEM), which involves four consecutive proton-electron transfer steps at a single active site. mdpi.com The process begins with the adsorption of a water molecule and its subsequent deprotonation to form an adsorbed hydroxyl radical (OH). mdpi.com

The presence of silver in these systems can further boost catalytic activity. For example, single silver adatoms on nanostructured manganese oxide surfaces have been shown to enhance the activation of both lattice oxygen and gaseous oxygen, which is crucial for oxidation reactions. fudan.edu.cn In silver/manganese oxide systems, the silver phase can be oxidized during the OER, leading to the formation of Ag-O species that participate in the catalytic cycle. ucl.ac.uk The interaction between silver and manganese oxide can create a Mott-Schottky heterointerface, which promotes the catalytic process through the interaction between electron donor-acceptor pairs and reaction intermediates. ucl.ac.uk

The following table summarizes the performance of some manganese-nickel based OER electrocatalysts:

| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Electrolyte | Stability | Reference |

| Ni–MnO₂ nanorods | 390 | 0.1 M HClO₄ | Stable for at least 5 hours | rsc.org |

Oxygen atom transfer (OAT) is a fundamental reaction in both biological and synthetic chemistry, where an oxygen atom is transferred from a catalyst to a substrate. benthamscience.comeurekalert.org High-valent metal-oxo species are often implicated as the active intermediates in these reactions. nsf.govnih.govwku.edu In the context of manganese and nickel-based systems, these intermediates are generated and play a crucial role in the catalytic oxidation of various substrates. benthamscience.com

While research specifically detailing OAT reactions in manganese-nickel-oxosilver systems is limited, the principles from related systems are applicable. For instance, manganese(IV)-oxo complexes are known to facilitate OAT reactions. nih.govrsc.org The mechanism of these reactions can proceed via a single-step OAT or a stepwise process initiated by electron transfer. nih.govrsc.org The reactivity of these complexes can be significantly influenced by the electronic properties of the supporting ligands and the reaction conditions. rsc.org

The Mars-van Krevelen (M-K) mechanism is often relevant for catalytic oxidation over reducible metal oxides, which would include manganese-nickel-oxosilver systems. fudan.edu.cn This mechanism involves a redox cycle where the substrate is first oxidized by the lattice oxygen of the catalyst, creating an oxygen vacancy. This vacancy is then replenished by gaseous oxygen. fudan.edu.cn The presence of single silver atoms on manganese oxide has been shown to provide a large amount of active surface lattice oxygen, facilitating oxidation reactions like that of benzene. fudan.edu.cn

Electron transfer is a fundamental step in many catalytic oxidation reactions. researchgate.net In manganese-nickel-oxosilver systems, the presence of multiple transition metals with variable oxidation states facilitates multi-electron transfer processes. researchgate.net This is particularly important in reactions like the OER, which involves the transfer of four electrons. mdpi.com

The electronic structure of the catalyst plays a critical role in determining its electron transfer properties. Doping manganese oxide with nickel can modify the electronic structure, thereby influencing the catalytic activity. rsc.orgacs.org The synergy between the different metal components can create a more efficient pathway for electron flow, reducing the activation energy for the reaction. acs.org For example, in Ni-doped MnO₂ catalysts, the enhanced OER activity is attributed to electronic interactions that tune the adsorption energy of intermediates. rsc.org

High-valent metal-oxo species are widely recognized as key reactive intermediates in a variety of oxidation reactions catalyzed by transition metal complexes. nsf.govnih.govscispace.comresearchgate.net These species, such as manganese(IV)-oxo and manganese(V)-oxo, are implicated as the active oxidants in processes like water oxidation and the functionalization of C-H and C=C bonds. nsf.govwku.eduscispace.com

In manganese-based catalysts, the formation of high-valent Mn-oxo intermediates is a critical step in the catalytic cycle for OER. nih.govrsc.org The presence of nickel can influence the formation and stability of these intermediates. For example, in Ni-doped Mn₃O₄ nanoparticles, a low-spin Mn(IV)-oxo species has been spectroscopically identified as an active intermediate during water oxidation. nih.gov The substitution of nickel into the manganese oxide lattice can induce a specific crystal field that stabilizes this low-spin Mn(IV)-oxo intermediate. nih.gov

The following table highlights some high-valent manganese-oxo intermediates and their roles in catalytic cycles:

| Intermediate Species | Catalytic Reaction | Role | Reference |

| Low-spin Mn(IV)-oxo | Water Oxidation | Active intermediate for O-O bond formation | nih.gov |

| Mn(V)=O | Epoxidation | Oxygen atom transfer to olefins | nsf.gov |

Electron Transfer (ET) Processes in Catalysis

Mechanistic Investigations through Spectroscopic and Computational Studies

Understanding the reaction mechanism at a molecular level requires the characterization of transient intermediates formed during the catalytic process. In-situ and ex-situ spectroscopic techniques are powerful tools for this purpose. nih.gov

For manganese-nickel oxide catalysts, in-situ Raman spectroscopy has been employed to directly observe the formation of active intermediates during the OER. nih.gov In Ni-doped Mn₃O₄ nanoparticles, a Raman peak at 744 cm⁻¹ was observed under OER conditions, which was assigned to a Mn(IV)-oxo species based on its shift in ¹⁸O-labeled electrolyte. nih.gov Similarly, in-situ Raman studies of Ag/Mn₃O₄ have revealed the dynamic changes in Ag-O and Mn-O bonds under different applied potentials, providing insights into the OER mechanism. ucl.ac.uk

In-situ soft X-ray absorption spectroscopy (XAS) is another valuable technique for probing the electronic structure and oxidation states of the catalyst under reaction conditions. mit.eduacs.org Studies on manganese oxides have used in-situ XAS to monitor the changes in Mn valence during both the OER and the oxygen reduction reaction (ORR). mit.eduacs.org For Ni₃MnO₄ catalysts, operando Ni L-edge XAS has been used to show that the initial oxide is converted to a hydroxide (B78521) phase under alkaline OER conditions, and a γ-NiOOH phase is formed at the onset of catalysis. acs.org

The table below summarizes the spectroscopic techniques used to identify intermediates in manganese-nickel based catalysts:

| Spectroscopic Technique | Catalyst System | Identified Intermediate/Process | Reference |

| In-situ Raman Spectroscopy | Ni–Mn₃O₄ NPs | Low-spin Mn(IV)-oxo species | nih.gov |

| In-situ Raman Spectroscopy | Ag/Mn₃O₄ | Dynamic changes in Ag-O and Mn-O bonds | ucl.ac.uk |

| Operando Ni L-edge XAS | Ni₃MnO₄ | Formation of γ-NiOOH phase | acs.org |

| In-situ Soft X-ray Absorption Spectroscopy | Manganese Oxide | Changes in Mn valence during OER/ORR | mit.eduacs.org |

Density Functional Theory (DFT) for Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be an invaluable computational tool for elucidating the intricate reaction pathways and identifying the transition states involved in catalysis by manganese-containing complexes. DFT calculations allow researchers to model the electronic structure of the catalyst and substrate molecules, providing insights into the energetics of different reaction steps. For instance, in the context of water oxidation by manganese-based catalysts, DFT studies have been instrumental in constructing complete catalytic cycles and identifying the catalytically active species. tind.io These calculations can determine the relative energies of various electronic arrangements, Mulliken spin densities of the metal and oxygen atoms, and metal-oxygen bond lengths, all of which are crucial for understanding the catalyst's behavior. tind.io

DFT has been employed to investigate the mechanism of O-O bond formation, a critical step in water oxidation. Studies have explored the favorability of different potential energy surfaces, such as triplet and quintet states, for this reaction to occur. tind.io For example, in a mononuclear manganese-based water oxidation catalyst, DFT calculations revealed that while the electronic ground state of the key MnV-bis(oxo) intermediate is a triplet, the most favorable pathway for O-O bond formation proceeds on the quintet potential energy surface. tind.io This highlights the importance of considering multiple spin states in theoretical investigations of transition metal catalysis. Furthermore, DFT can be used to calculate the activation barriers for proposed reaction steps, helping to determine the most plausible mechanism. tind.ionih.gov

Recent DFT studies on manganese-based catalysts have also shed light on the conversion of Mn(V)-oxo to Mn(IV)-oxyl species, a transformation believed to be crucial for enhancing O-O coupling in water oxidation. nih.gov These calculations have explained the role of coordinating ligands, such as water, in stabilizing the more reactive Mn(IV)-oxyl species and lowering the activation energy for the subsequent bond formation. nih.gov The insights gained from DFT calculations are not only fundamental to understanding the catalytic mechanism but also provide a rational basis for the design of new and improved catalysts. nih.gov

Water-Nucleophile Attack vs. Oxo-Oxyl Radical Coupling Mechanisms